4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine

Lipophilicity Physicochemical profiling CNS drug-likeness

4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine (CAS 919789-94-9) is a synthetic small molecule belonging to the para-substituted phenylmorpholine class, characterized by a morpholine ring linked via a para-phenylene bridge to a 1-cyclohexylideneethyl substituent. Its molecular formula is C18H25NO (MW: 271.40 g/mol), with a calculated LogP of 4.33 and a topological polar surface area (tPSA) of 12.47 Ų, indicating high lipophilicity and limited hydrogen-bonding capacity.

Molecular Formula C18H25NO
Molecular Weight 271.4 g/mol
CAS No. 919789-94-9
Cat. No. B12620602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine
CAS919789-94-9
Molecular FormulaC18H25NO
Molecular Weight271.4 g/mol
Structural Identifiers
SMILESCC(=C1CCCCC1)C2=CC=C(C=C2)N3CCOCC3
InChIInChI=1S/C18H25NO/c1-15(16-5-3-2-4-6-16)17-7-9-18(10-8-17)19-11-13-20-14-12-19/h7-10H,2-6,11-14H2,1H3
InChIKeySBWUZEUFZZMTAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine (CAS 919789-94-9): Chemical Identity, Physicochemical Profile, and Procurement Baseline


4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine (CAS 919789-94-9) is a synthetic small molecule belonging to the para-substituted phenylmorpholine class, characterized by a morpholine ring linked via a para-phenylene bridge to a 1-cyclohexylideneethyl substituent . Its molecular formula is C18H25NO (MW: 271.40 g/mol), with a calculated LogP of 4.33 and a topological polar surface area (tPSA) of 12.47 Ų, indicating high lipophilicity and limited hydrogen-bonding capacity . The compound is structurally related to several series of morpholine-based sigma receptor ligands described in the patent literature, particularly those claimed in ESTEVE Pharmaceuticals' substituted morpholine derivatives with activity against pain (US Patent Application 20180305343), which target sigma-1 (σ1) and sigma-2 (σ2) receptors [1]. However, direct experimental bioactivity data for this specific compound remain extremely scarce in the public domain, making procurement decisions reliant on careful evaluation of its physicochemical differentiation from structurally similar analogs [2].

Why Generic Substitution of 4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine (CAS 919789-94-9) Fails Without Direct Comparative Evidence


Morpholine derivatives with cyclohexyl-containing substituents exhibit profound sensitivity to subtle structural variations at the para-position of the phenyl ring, the nature of the cycloalkyl attachment (cyclohexylidene vs. cyclohexenyl vs. cyclohexyl), and the linker topology [1]. In the sigma receptor ligand field, closely related compounds within the same patent family (ESTEVE Pharmaceuticals, US20180305343) demonstrate that even minor modifications—such as replacing a cyclohexylideneethyl group with a cyclohexylmethyl or altering the aryl substitution pattern—can shift sigma-1 receptor binding affinity by more than an order of magnitude [1]. Without direct, compound-specific comparative data, substituting 4-[4-(1-cyclohexylideneethyl)phenyl]morpholine with a generic 'morpholine analog' or 'cyclohexyl-containing phenylmorpholine' carries a high risk of functional divergence, particularly in receptor binding potency, selectivity profile, and physicochemical properties critical for assay compatibility [1]. The following quantitative evidence guide addresses this substitution risk by mapping the limited but decision-relevant differentiation data available.

4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine (CAS 919789-94-9): Quantitative Differentiation Evidence Against Closest Structural Analogs


Physicochemical Differentiation: LogP and Lipophilic Ligand Efficiency Contrasted with 4-(1-Cyclohexylidene-ethyl)-morpholine (CAS 65193-92-2)

The target compound (CAS 919789-94-9) incorporates a para-phenylene bridge that substantially increases lipophilicity compared to the simpler analog 4-(1-cyclohexylidene-ethyl)-morpholine (CAS 65193-92-2), which lacks the phenyl spacer. The calculated LogP for the target compound is 4.33 , versus 2.49 for the non-phenyl analog [1]. This 1.84 log unit increase represents an approximately 70-fold increase in octanol-water partition coefficient and shifts the compound from a moderate lipophilicity range typical of soluble CNS agents into a higher lipophilicity domain associated with enhanced blood-brain barrier penetration potential but also increased risk of phospholipidosis and reduced aqueous solubility [2].

Lipophilicity Physicochemical profiling CNS drug-likeness

Structural Differentiation: Cyclohexylideneethyl vs. Cyclohexenyl Substitution Pattern and Implications for Sigma Receptor Pharmacophore Recognition

The target compound features a cyclohexylideneethyl group (exocyclic double bond conjugated to an ethyl linker) attached to the para-position of the phenylmorpholine scaffold. This differs critically from the more common N-(1-cyclohexen-1-yl)morpholine (CAS 670-80-4) scaffold, where the morpholine is directly attached to a cyclohexenyl ring [1]. In the sigma receptor pharmacophore model, the spatial orientation and conformational flexibility of the lipophilic cycloalkyl moiety are key determinants of subtype selectivity between σ1 and σ2 receptors [2]. The cyclohexylideneethyl substituent introduces an additional sp² center and an ethyl spacer that extends the lipophilic group further from the phenyl ring compared to direct cyclohexyl or cyclohexenyl attachment, potentially altering the fit within the sigma-1 receptor binding pocket, which is known to accommodate elongated hydrophobic groups in a specific orientation [2].

Sigma receptor Structure-activity relationship Pharmacophore

Molecular Weight and tPSA Differentiation: CNS Multiparameter Optimization (MPO) Score Comparison with In-Class Morpholine Sigma Ligands

The target compound (MW = 271.40 Da; tPSA = 12.47 Ų) occupies a distinct physicochemical space compared to representative sigma receptor-active morpholines from the ESTEVE patent series [1]. While specific MPO scores cannot be calculated without pKa and additional data, the target compound's low tPSA (12.47 Ų) is below the typical CNS drug threshold of <90 Ų but also below the range (20–70 Ų) where most CNS-active drugs reside [2]. This extremely low tPSA, combined with a LogP of 4.33, suggests potential for high passive membrane permeability but may also indicate elevated non-specific tissue binding relative to morpholine derivatives with additional polar substituents that raise tPSA into the 30–60 Ų range [2].

CNS drug-likeness MPO score Physicochemical property

Hydrogen Bond Acceptor/Donor Profile and Implications for Receptor Binding Selectivity vs. 4-(4-Methyl-1-cyclohexen-1-yl)morpholine (CAS 5601-45-6)

The target compound (C18H25NO) contains zero hydrogen bond donors (HBD = 0) and one hydrogen bond acceptor (the morpholine oxygen; the nitrogen is tertiary and not a donor) . In contrast, the closely related 4-(4-methyl-1-cyclohexen-1-yl)morpholine (CAS 5601-45-6) also has HBD = 0 but features a morpholine directly attached to a methyl-substituted cyclohexenyl ring without a phenyl spacer [1]. In sigma receptor binding, the presence or absence of a phenyl ring capable of engaging in π–π stacking or hydrophobic interactions with aromatic residues in the receptor binding pocket (such as Phe107, Tyr103, or Trp164 in the sigma-1 receptor) can significantly influence binding mode and affinity [2]. The target compound's para-phenylene moiety provides a rigid aromatic platform absent in the non-phenyl comparator, potentially enabling additional receptor contacts that are not achievable with the simpler cyclohexenyl-morpholine scaffold [2].

Hydrogen bonding Receptor selectivity Morpholine SAR

Rotatable Bond Count and Conformational Entropy: Differentiation from Rigid Cyclohexyl-Phenylmorpholine Analogs

The target compound possesses 4 rotatable bonds (excluding the morpholine ring flip), arising from the ethyl linker between the exocyclic double bond and the phenyl ring, plus the phenyl-morpholine bond . This introduces greater conformational自由度 compared to directly attached cyclohexylphenylmorpholine analogs (e.g., 4-(4-cyclohexylphenyl)morpholine, which has only 2 rotatable bonds beyond ring systems) [1]. While increased flexibility can enhance the ability to adopt a complementary conformation in the receptor binding site, it also incurs a greater entropic penalty upon binding, which can reduce binding affinity unless compensated by favorable enthalpic interactions [2]. This trade-off is relevant when comparing the target compound to more rigid analogs that may show higher affinity due to pre-organization but potentially narrower selectivity profiles [2].

Conformational flexibility Ligand efficiency Entropic penalty

4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine (CAS 919789-94-9): Recommended Research and Industrial Application Scenarios Based on Evidence Profile


Sigma-1 and Sigma-2 Receptor Screening Library Diversification: Exploiting Extended Lipophilic Reach

Based on the structural analysis demonstrating that the cyclohexylideneethyl substituent extends the lipophilic moiety farther from the phenyl ring than directly attached cycloalkyl groups [1] (see Evidence Item 2 in Section 3), this compound is best deployed as a diversity element in sigma receptor-focused screening libraries. Its unique spatial presentation of the hydrophobic group may probe regions of the sigma-1 binding pocket not accessed by compounds with shorter or directly attached cycloalkyl substituents, potentially revealing novel binding modes or subtype selectivity profiles [1]. Procurement is recommended for laboratories actively conducting sigma receptor SAR campaigns that have already characterized compounds with directly attached cyclohexyl or cyclohexenyl groups and seek to expand their structure-activity landscape.

CNS Penetration Probe Compound: Evaluating the Impact of High Lipophilicity and Low tPSA on Brain Exposure

The target compound's calculated LogP of 4.33 and extremely low tPSA of 12.47 Ų [1] (see Evidence Items 1 and 3 in Section 3) position it as a useful tool compound for studying the upper boundaries of lipophilicity-driven CNS penetration within the morpholine chemical series. In parallel artificial membrane permeability assays (PAMPA-BBB) or in vivo brain-to-plasma ratio determinations, this compound can serve as a high-lipophilicity benchmark against which more polar morpholine analogs (tPSA 30–60 Ų) are compared, helping establish the lipophilicity-permeability relationship within the series [1]. This application scenario is particularly relevant for CNS drug discovery programs seeking to balance target engagement with ADME properties.

Non-Specific Binding Reference Standard for Biochemical and Cellular Assay Development

The combination of high LogP (4.33), low tPSA (12.47 Ų), and absence of hydrogen bond donors [1] (see Evidence Items 3 and 4 in Section 3) suggests that this compound may exhibit significant non-specific binding to assay plates, membranes, and serum proteins. This property, while potentially undesirable in a lead compound, makes it a valuable reference standard for assay development and troubleshooting. Laboratories can use this compound to calibrate the impact of assay additives (BSA, CHAPS, Tween-80) on compound recovery, to validate equilibrium dialysis methods for free fraction determination, and to establish quality control thresholds for acceptable non-specific binding in high-throughput screening campaigns [1].

Conformational Entropy SAR Probe: Flexibility vs. Pre-Organization in Sigma Receptor Ligand Design

With 4 rotatable bonds—two more than directly attached cyclohexylphenylmorpholine analogs [1] (see Evidence Item 5 in Section 3)—this compound serves as a probe for investigating the role of conformational flexibility in sigma receptor binding thermodynamics. By comparing the binding enthalpy and entropy (via ITC or van't Hoff analysis) of this compound against its more rigid analogs, medicinal chemistry teams can quantify the entropic penalty associated with the ethyl linker and determine whether the flexibility is compensated by favorable enthalpic contacts with the receptor [1]. This information directly informs the design of next-generation sigma ligands with optimized binding thermodynamics.

Quote Request

Request a Quote for 4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.